molecular formula C30H26N2O2 B11499215 12-(4-ethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-ethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11499215
M. Wt: 446.5 g/mol
InChI Key: LUHXGQBPZJLMON-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-8-phenyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-8-phenyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with amines, followed by cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(4-ethoxyphenyl)-8-phenyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with enzymes and receptors in biological systems, leading to various biochemical responses. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Shares structural similarities but differs in its triazole ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with similar aromatic and amine functionalities.

Uniqueness

5-(4-Ethoxyphenyl)-8-phenyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

12-(4-ethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C30H26N2O2/c1-2-34-22-12-10-20(11-13-22)28-29-23-9-6-16-31-24(23)14-15-25(29)32-26-17-21(18-27(33)30(26)28)19-7-4-3-5-8-19/h3-16,21,28,32H,2,17-18H2,1H3

InChI Key

LUHXGQBPZJLMON-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C6=C(C=C5)N=CC=C6

Origin of Product

United States

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